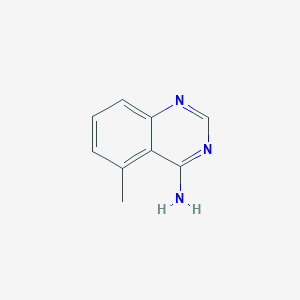

5-Methylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylquinazolin-4-amine is a heterocyclic organic compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a methyl group at the 5-position and an amine group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinazolin-4-amine typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction conditions to facilitate efficient cyclization and methylation processes.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-methylquinazolin-4-amine is a derivative of amino-quinazoline, a structure that has demonstrated a wide range of therapeutic applications . Amino-quinazolines have been explored for the design and development of novel drug candidates with antihypertensive, anti-inflammatory, antipsychotic, anti-Alzheimer, anticancer, antiviral, antibiotic, and antiparasitic applications .

Scientific Research Applications

While the search results do not specifically mention "this compound," they do highlight the broader applications of quinazoline derivatives, which can provide insight into the potential uses of this specific compound.

- Antitumor Agents: Quinazoline derivatives have demonstrated anticancer activity against various cancers, including breast, lung, pancreatic, prostate, and melanoma . Some derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial cell growth factor (VEGF) .

- Anti-inflammatory Agents: Studies have shown that certain 4-amino quinazoline derivatives possess anti-inflammatory activity, with some compounds showing high potency compared to standard drugs like indomethacin .

- Antimicrobial Applications: Antioxidant nanoparticle polymers have shown antimicrobial applications .

- Other Therapeutic Applications: Quinazoline derivatives have also been explored for their potential as anticonvulsants, antidiabetic agents, and sirtuin modulating agents, suggesting a wide range of therapeutic possibilities .

Related Compounds and their applications

Potential Research Directions

Given the diverse pharmacological profile of amino-quinazolines, this compound could be investigated for various applications:

- Cancer Research: Evaluating its potential as an EGFR or VEGF inhibitor in different cancer cell lines .

- Inflammation Studies: Assessing its anti-inflammatory properties and comparing its efficacy to existing anti-inflammatory drugs .

- Diabetes Research: Investigating its potential to inhibit alpha-amylase and alpha-glucosidase, enzymes related to diabetic conditions .

- Neurodegenerative Diseases: Given that other amino-quinazolines have demonstrated positive effects, further study is warranted .

Considerations for Future Research

- Targeted Drug Delivery: Exploring the use of this compound in targeted drug delivery systems to enhance its efficacy and reduce side effects .

- Combination Therapies: Investigating its potential in combination with other therapeutic agents to achieve synergistic effects .

- Bioavailability and Metabolism: Conducting studies to understand its bioavailability, metabolism, and potential toxicity .

Mecanismo De Acción

The mechanism of action of 5-Methylquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of bacterial enzymes, disrupting essential processes in bacterial cells and leading to their death.

Comparación Con Compuestos Similares

Quinazoline: The parent compound of 5-Methylquinazolin-4-amine, lacking the methyl and amine groups.

Quinazolinone: A related compound with a carbonyl group at the 4-position instead of an amine group.

Dihydroquinazoline: A reduced form of quinazoline with hydrogenation at specific positions.

Uniqueness: this compound is unique due to the presence of both a methyl group at the 5-position and an amine group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-Methylquinazolin-4-amine is a compound of interest within medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The methyl group at the 5-position significantly influences its pharmacological properties, enhancing its interaction with various biological targets.

1. Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival. For instance:

- Inhibitory Activity : this compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Studies have reported IC50 values in the micromolar range, indicating significant cytotoxicity against these cells .

2. Multidrug Resistance Reversal

One of the notable applications of this compound is its potential role as a modulator of multidrug resistance in cancer therapy. It has been identified as a potent inhibitor of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP):

- Mechanism of Action : Compounds like this compound can inhibit the efflux pumps that expel chemotherapeutic agents from cancer cells, thereby increasing drug accumulation and efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinazoline ring. The following table summarizes key findings related to SAR:

| Compound | Substituent | Activity | IC50 Value |

|---|---|---|---|

| This compound | Methyl at position 5 | Anticancer | ~10 µM |

| N-(4-Propylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine | Propyl and pyridine groups | Dual BCRP/P-gp inhibitor | ~0.1 µM |

| 6-Bromo-2-(pyridin-3-yl)-quinazolin-4-amines | Bromine and pyridine groups | EGFR inhibitor | ~0.096 µM |

Case Study 1: Anticancer Screening

A recent study evaluated a series of quinazoline derivatives against MCF-7 and A549 cell lines. Among these, compounds with methyl substitutions demonstrated enhanced cytotoxicity compared to their non-methylated counterparts. The IC50 values ranged from 0.36 to 40.90 µM, highlighting the significance of structural modifications in enhancing anticancer activity .

Case Study 2: MDR Modulation

In another study focusing on MDR reversal, derivatives of quinazoline were synthesized and tested for their ability to inhibit P-gp activity in multidrug-resistant cell lines. The results showed that compounds similar to this compound effectively inhibited P-gp activity in the nanomolar range, suggesting their potential as therapeutic agents to overcome drug resistance .

Propiedades

IUPAC Name |

5-methylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLPNEBXBGHKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.